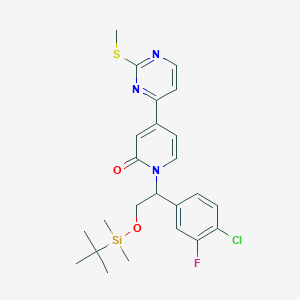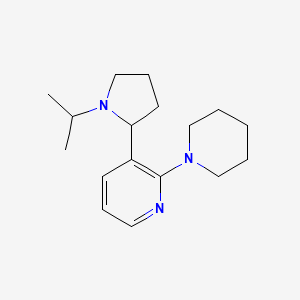
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4S,5R)-2-(ヒドロキシメチル)-6-(4-ニトロフェノキシ)-5-スルファニルオキサン-3,4-ジオールは、ヒドロキシル基、ニトロフェノキシ基、スルファニル基など、さまざまな官能基を持つ複雑な有機分子です。
準備方法
合成経路と反応条件
(2R,3S,4S,5R)-2-(ヒドロキシメチル)-6-(4-ニトロフェノキシ)-5-スルファニルオキサン-3,4-ジオールの合成は、通常、より単純な前駆体から出発して、複数段階を必要とします。一般的な合成経路には、次のステップが含まれます。
オキサン環の形成: これは、適切なジオールとエポキシドを含む環化反応によって達成できます。
ヒドロキシメチル基の導入: このステップには、通常、塩基性条件下でホルムアルデヒドまたは類似の試薬を使用します。
4-ニトロフェノキシ基の付加: これは、求核置換反応を通じて行うことができ、ニトロフェノール誘導体がオキサン環上の適切な脱離基と反応します。
スルファニル基の付加: このステップでは、通常、酸性または塩基性条件下でチオール試薬を使用します。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が採用される場合がありますが、より大規模に行われます。収率と純度を最大限に高めるために、温度、圧力、溶媒の選択などの反応条件を最適化することが重要です。触媒や自動化されたプロセスも、効率を向上させるために採用される場合があります。
化学反応の分析
反応の種類
(2R,3S,4S,5R)-2-(ヒドロキシメチル)-6-(4-ニトロフェノキシ)-5-スルファニルオキサン-3,4-ジオールは、次のようなさまざまな種類の化学反応を起こす可能性があります。
酸化: ヒドロキシメチル基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、カルボキシル基に酸化できます。
還元: ニトロ基は、パラジウム触媒を用いた水素ガスまたは水素化ホウ素ナトリウムなどの還元剤を使用して、アミノ基に還元できます。
置換: スルファニル基は、適切な条件下で、ハロゲン化物やアルコキシドなどの他の求核剤と置換できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、またはその他の強力な酸化剤。
還元: パラジウム触媒を用いた水素ガス、水素化ホウ素ナトリウム、またはその他の還元剤。
置換: 酸性または塩基性条件下でのハロゲン化物、アルコキシド、またはその他の求核剤。
生成される主要な生成物
酸化: カルボキシル誘導体の生成。
還元: アミノ誘導体の生成。
置換: さまざまな置換されたオキサン誘導体の生成。
科学研究における用途
化学
化学において、(2R,3S,4S,5R)-2-(ヒドロキシメチル)-6-(4-ニトロフェノキシ)-5-スルファニルオキサン-3,4-ジオールは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その官能基は、さまざまな化学修飾を可能にするため、有機合成において価値があります。
生物学
生物学では、この化合物は、スルファニル基とニトロフェノキシ基を含む生化学的経路を研究するためのプローブとして使用できます。特定の反応を起こす能力は、生体分子の標識と追跡に役立ちます。
医学
医学では、(2R,3S,4S,5R)-2-(ヒドロキシメチル)-6-(4-ニトロフェノキシ)-5-スルファニルオキサン-3,4-ジオールは、薬物候補または薬物開発のための前駆体として潜在的な用途があります。そのユニークな構造は、さまざまな生体標的との相互作用を可能にし、治療研究の候補となります。
産業
産業では、この化合物は、特殊化学品、ポリマー、および特定の特性を持つ材料の製造に使用できます。その官能基により、重合反応やその他の産業プロセスに参加することができます。
科学的研究の応用
Chemistry
In chemistry, (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biology, this compound may be used as a probe to study biochemical pathways involving sulfanyl and nitrophenoxy groups. Its ability to undergo specific reactions makes it useful in labeling and tracking biological molecules.
Medicine
In medicine, this compound has potential applications as a drug candidate or a precursor for drug development. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic research.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its functional groups enable it to participate in polymerization reactions and other industrial processes.
作用機序
(2R,3S,4S,5R)-2-(ヒドロキシメチル)-6-(4-ニトロフェノキシ)-5-スルファニルオキサン-3,4-ジオールの作用機序は、その官能基を通じて分子標的と相互作用することに関係しています。ヒドロキシメチル基は水素結合を形成でき、ニトロフェノキシ基は芳香族相互作用に参加でき、スルファニル基はチオール-ジスルフィド交換反応に関与できます。これらの相互作用は、酵素、受容体、およびその他のタンパク質の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
(2R,3S,4S,5R)-2-(ヒドロキシメチル)-6-(4-アミノフェノキシ)-5-スルファニルオキサン-3,4-ジオール: 類似の構造ですが、ニトロ基の代わりにアミノ基があります。
(2R,3S,4S,5R)-2-(ヒドロキシメチル)-6-(4-メトキシフェノキシ)-5-スルファニルオキサン-3,4-ジオール: 類似の構造ですが、ニトロ基の代わりにメトキシ基があります。
(2R,3S,4S,5R)-2-(ヒドロキシメチル)-6-(4-クロロフェノキシ)-5-スルファニルオキサン-3,4-ジオール: 類似の構造ですが、ニトロ基の代わりにクロロ基があります。
独自性
(2R,3S,4S,5R)-2-(ヒドロキシメチル)-6-(4-ニトロフェノキシ)-5-スルファニルオキサン-3,4-ジオールの独自性は、幅広い化学反応と相互作用を可能にする官能基の組み合わせにあります。
類似化合物との比較
Similar Compounds
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-aminophenoxy)-5-sulfanyloxane-3,4-diol: Similar structure but with an amino group instead of a nitro group.
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-5-sulfanyloxane-3,4-diol: Similar structure but with a methoxy group instead of a nitro group.
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-chlorophenoxy)-5-sulfanyloxane-3,4-diol: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The uniqueness of (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions
特性
分子式 |
C12H15NO7S |
|---|---|
分子量 |
317.32 g/mol |
IUPAC名 |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(21)12(20-8)19-7-3-1-6(2-4-7)13(17)18/h1-4,8-12,14-16,21H,5H2/t8-,9-,10+,11-,12?/m1/s1 |
InChIキー |
XDDKZJBTTWXKAI-OZRWLHRGSA-N |
異性体SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)S |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


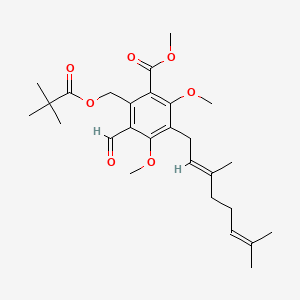

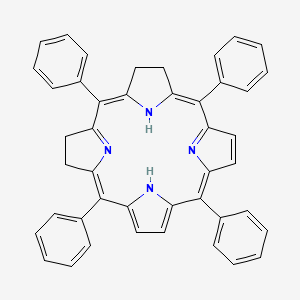
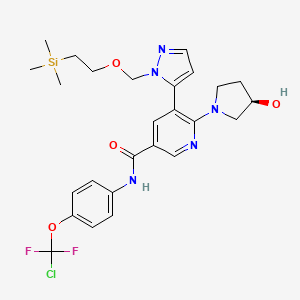
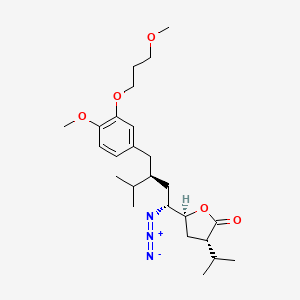
![2-[(2S,4S,5S,6S)-3,4-diacetyloxy-5,6-dihydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetate](/img/structure/B11826106.png)

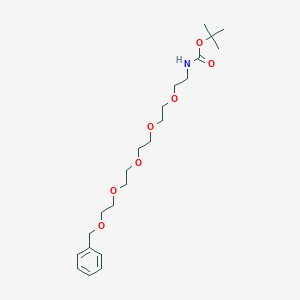

![ethyl (2S,3'aS,5'aR,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]-5'a-carboxylate](/img/structure/B11826147.png)
